molecular formula C10H9N3O4S2 B11779247 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole

5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole

Cat. No.: B11779247
M. Wt: 299.3 g/mol
InChI Key: QTUBBGIOJKPNKX-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole: is a heterocyclic compound that features a thiadiazole ring substituted with an ethylsulfonyl group and a nitrophenyl group

Properties

Molecular Formula

C10H9N3O4S2

Molecular Weight

299.3 g/mol

IUPAC Name

5-ethylsulfonyl-4-(3-nitrophenyl)thiadiazole

InChI

InChI=1S/C10H9N3O4S2/c1-2-19(16,17)10-9(11-12-18-10)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3

InChI Key

QTUBBGIOJKPNKX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=NS1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with ethylsulfonyl hydrazine, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole typically involves the reaction of ethylsulfonyl hydrazine with appropriate nitro-substituted aromatic compounds. Characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The molecular formula is C10H9N3O4S2C_{10}H_{9}N_{3}O_{4}S_{2} with a molecular weight of approximately 299.33 g/mol .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In studies evaluating various derivatives, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has also been investigated. In animal models, compounds containing the thiadiazole ring showed significant reductions in inflammation markers when compared to standard anti-inflammatory drugs like diclofenac . This suggests a promising role for this compound in treating inflammatory conditions.

Case Study: Anti-inflammatory Effects
A study utilizing carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced edema compared to controls. The results indicated that the compound could serve as a lead for developing new anti-inflammatory agents.

Anticancer Activity

Recent investigations into the anticancer properties of thiadiazole derivatives reveal their ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines including HepG-2 (liver cancer) and A-549 (lung cancer) cells. The compound's mechanism may involve the inhibition of key cellular pathways related to tumor growth and metastasis .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG-215
A-54920

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the ethylsulfonyl group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

  • 5-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole
  • 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole
  • 5-(Ethylsulfonyl)-4-(3-aminophenyl)-1,2,3-thiadiazole

Comparison: Compared to similar compounds, 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole is unique due to the specific positioning of the nitrophenyl group and the ethylsulfonyl group. This unique structure can influence its reactivity and the types of reactions it undergoes. Additionally, the presence of the nitro group can impart distinct electronic properties, making it suitable for specific applications in research and industry.

Biological Activity

5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole is a thiadiazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes an ethylsulfonyl group and a nitrophenyl moiety, contributing to its potential pharmacological properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H9_9N3_3O4_4S
  • Molecular Weight : 253.26 g/mol
  • CAS Number : 1713477-41-8
  • SMILES Notation : SC1=NN=C(C2=CC(=C(C=C2)N+=O)C1)N

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) for certain derivatives has been reported as low as 32.6 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, outperforming standard antibiotics like itraconazole .

Antiviral Activity

The compound's potential antiviral properties have also been explored. Thiadiazole-based compounds have been reported to inhibit viral proteases effectively. For example, related derivatives demonstrated IC50_{50} values in the nanomolar range against SARS-CoV-2 protease, suggesting a promising avenue for therapeutic development against viral infections .

Anticancer Activity

Thiadiazole derivatives are known for their anticancer properties. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. The presence of the nitrophenyl group is believed to enhance these effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those structurally related to this compound. The results showed that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 20 to 50 μg/mL .

CompoundMIC (μg/mL)Target Organism
Compound A32.6S. aureus
Compound B47.5E. coli
Compound C25.0Pseudomonas aeruginosa

Study 2: Antiviral Potential

In another investigation focusing on antiviral activity, derivatives of thiadiazoles were tested against SARS-CoV-2 protease. The most promising compound exhibited an IC50_{50} of 0.01 μM, demonstrating a remarkable ability to inhibit viral replication without significantly affecting cellular viability .

CompoundIC50_{50} (μM)Cellular Viability (%)
Thiadiazole Derivative X0.0157% at 0.01 μM
Thiadiazole Derivative Y0.0570% at 0.05 μM

The biological activity of thiadiazoles is attributed to their ability to interact with specific biological targets within cells:

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
  • Antiviral Action : Inhibition of viral proteases essential for viral replication.
  • Anticancer Mechanism : Induction of oxidative stress leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves copper-catalyzed cross-coupling reactions between halogenated thiadiazole precursors and sulfonyl-containing reagents. For example, copper(I) iodide in dimethylformamide (DMF) at 70°C under nitrogen atmosphere achieves yields >75% . Ethanol with triethylamine as a base at room temperature (6-hour reaction time) is also effective for analogous thiadiazole derivatives, yielding 70-85% . Optimization should focus on solvent polarity, catalyst loading, and temperature control to minimize side reactions like over-oxidation of the sulfonyl group.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the thiadiazole ring. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, nitro N-O at ~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for similar nitro-substituted thiadiazoles .

Q. What are the key chemical reactions (e.g., oxidation, substitution) that this compound undergoes?

  • Methodological Answer :

  • Oxidation : The ethylsulfonyl group is stable under mild conditions but can undergo further oxidation to sulfonic acids under strong oxidizing agents (e.g., H₂O₂/H₂SO₄) .
  • Substitution : The nitro group at the 3-position of the phenyl ring can be reduced to an amine (e.g., using H₂/Pd-C), enabling subsequent functionalization (e.g., amide coupling) .
  • Ring Modifications : The thiadiazole ring participates in nucleophilic substitution at the 2-position, as seen in analogous compounds reacting with thiols or amines .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can model interactions between the compound and enzymes like bacterial dihydrofolate reductase (DHFR). The nitro and sulfonyl groups may form hydrogen bonds with active-site residues (e.g., Asp27 and Tyr100 in E. coli DHFR), as observed in docking simulations of similar thiadiazoles . Validation requires correlating computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in reactivity data between this compound and similar thiadiazoles?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected substitution rates) often arise from electronic effects of substituents. For example, the 3-nitrophenyl group is a strong electron-withdrawing group, which deactivates the thiadiazole ring toward electrophilic attack but enhances nucleophilic substitution at specific positions. Comparative studies using Hammett σ constants and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify electronic effects .

Q. How does the nitro group at the 3-position of the phenyl ring influence electronic properties and reactivity?

  • Methodological Answer : The meta-nitro group induces significant electron withdrawal, lowering the HOMO energy of the thiadiazole ring (-8.2 eV vs. -7.5 eV for non-nitrated analogs), as shown in DFT studies . This increases susceptibility to nucleophilic attack at the 2-position but reduces electrophilic substitution. Cyclic voltammetry reveals a reduction peak at -0.75 V (vs. Ag/AgCl) for the nitro group, which can be exploited in redox-active applications .

Q. What experimental designs are recommended for evaluating the antimicrobial activity of this compound?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include controls like ciprofloxacin.
  • Time-Kill Kinetics : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects.
  • Synergy Studies : Combine with β-lactams to assess potentiation, as sulfonyl groups in related compounds enhance penicillin-binding protein inhibition .

Key Research Findings

  • Structural Insights : X-ray data for 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine confirms coplanarity between the thiadiazole ring and aryl group, enhancing conjugation .
  • Biological Activity : Analogous 1,3,4-thiadiazoles show MIC values of 8–32 µg/mL against S. aureus, with potency linked to electron-withdrawing substituents .
  • Reactivity Trends : Meta-substituted nitro groups reduce electrophilic substitution rates by 40% compared to para-substituted analogs .

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